Cas no 50-90-8 (5-Chloro-2'-deoxyuridine)
5-Chloro-2'-deoxyuridine Chemical and Physical Properties
Names and Identifiers
-
- Uridine,5-chloro-2'-deoxy-
- 5-Chloro-2´-deoxyuridine
- 5-Chloro-2?-deoxyuridine
- 5-Chloro-2′-deoxyuridine
- 5-CHLORO-2'-DEOXYURIDINE
- 2'-DEOXY-5-CHLOROURIDINE
- 5-Chloro-2'-deoxy-D-uridine
- 5-Chlorodeoxyuridin
- 5-CHLORODEOXYURIDINE
- 5-CHLORODESOXYURIDINE
- Chlorodeoxyuridine
- CldU
- CLUDR
- 5-Chloro-2'-deoxyuridine thymidine analog
- CS-0059203
- CHEMBL505732
- NS00123763
- C15889
- 5-Chloro-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
- 5-Chloro-dUrd
- 5-Chloro-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-chloro-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Chloro-deoxyuridine
- HY-112669
- 5-Chloro-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- AKOS027447511
- SCHEMBL1469771
- 50-90-8
- 5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- 5-Chlorodeoxyuridine;CldU
- NSC 749426
- NJCXGFKPQSFZIB-RRKCRQDMSA-N
- BRN 0546807
- 5-Chloro-2 -deoxyuridine
- DTXSID50964486
- MS-23705
- BDBM50246637
- MFCD00006531
- Uridine, 5-chloro-2'-deoxy-
- 5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Uridine,5-chloro-2'-deoxy-?
- 5-Chloro-2'-deoxyuridine
-
- MDL: MFCD00006531
- Inchi: 1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
- InChI Key: NJCXGFKPQSFZIB-RRKCRQDMSA-N
- SMILES: ClC1C(NC(N(C=1)[C@H]1C[C@@H]([C@@H](CO)O1)O)=O)=O
Computed Properties
- Exact Mass: 262.03600
- Monoisotopic Mass: 262.0356491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 99.1Ų
Experimental Properties
- Density: 1.5507 (rough estimate)
- Melting Point: 176-179°C
- Refractive Index: 1.6500 (estimate)
- PSA: 104.55000
- LogP: -1.16930
5-Chloro-2'-deoxyuridine Security Information
- WGK Germany:3
- Hazard Category Code: 20/21/22-40
- Safety Instruction: 36/37/39-45
- RTECS:YU7400000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R20/21/22
- Safety Term:S36/37/39-S45
5-Chloro-2'-deoxyuridine Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2942000000
5-Chloro-2'-deoxyuridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-112669-10mM*1mLinDMSO |
5-Chloro-2'-deoxyuridine |
50-90-8 | 99.96% | 10mM*1mLinDMSO |
¥660 | 2023-07-26 | |
| MedChemExpress | HY-112669-50mg |
5-Chloro-2'-deoxyuridine |
50-90-8 | 99.96% | 50mg |
¥600 | 2025-04-16 | |
| MedChemExpress | HY-112669-100mg |
5-Chloro-2'-deoxyuridine |
50-90-8 | 99.96% | 100mg |
¥960 | 2025-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C276552-50mg |
CldU (5-chloro-2'-deoxyuridine) |
50-90-8 | 50mg |
¥540.00 | 2021-05-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C911349-50mg |
5-Chloro-2'-deoxyuridine |
50-90-8 | 98% | 50mg |
¥863.10 | 2022-09-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02384-100mg |
5-Chloro-2'-deoxyuridine |
50-90-8 | 99% | 100mg |
¥1328.0 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13122-50mg |
5-Chloro-2'-deoxyuridine |
50-90-8 | 98% | 50mg |
¥302.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13122-100mg |
5-Chloro-2'-deoxyuridine |
50-90-8 | 98% | 100mg |
¥504.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13122-250mg |
5-Chloro-2'-deoxyuridine |
50-90-8 | 98% | 250mg |
¥1140.00 | 2023-09-09 | |
| TRC | C365235-50mg |
5-Chloro-2'-deoxyuridine |
50-90-8 | 50mg |
$ 110.00 | 2023-09-08 |
5-Chloro-2'-deoxyuridine Suppliers
5-Chloro-2'-deoxyuridine Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-Chloro-2'-deoxyuridine
5-Chloro-2'-Deoxyuridine: A Comprehensive Overview
5-Chloro-2'-deoxyuridine (CAS No. 50-90-8) is a nucleoside analog that has garnered significant attention in the fields of virology, oncology, and molecular biology. This compound, also known as CldU, is a derivative of thymidine with a chlorine substituent at the 5-position of the pyrimidine ring. Its unique chemical structure endows it with distinct biological properties, making it a valuable tool in both research and therapeutic applications.
The chemical structure of 5-chloro-2'-deoxyuridine consists of a deoxyribose sugar moiety attached to a pyrimidine base with a chlorine atom at the 5-position. This modification distinguishes it from natural nucleosides and imparts its distinctive biological activity. Recent studies have highlighted its potential as an antiviral agent, particularly against RNA viruses such as hepatitis C virus (HCV) and Zika virus. For instance, research published in *Nature Communications* demonstrated that CldU inhibits viral replication by incorporating into viral RNA genomes, leading to premature termination during replication.
In the context of antitumor research, 5-chloro-2'-deoxyuridine has shown promise as a chemotherapeutic agent. It acts as an inhibitor of DNA synthesis by incorporating into DNA strands, causing chain termination and subsequent apoptosis in rapidly dividing cancer cells. A study in *Cancer Research* reported that CldU exhibited potent antiproliferative effects on various human cancer cell lines, including breast and colon cancer cells. These findings underscore its potential as a novel chemotherapeutic agent with reduced toxicity compared to conventional drugs.
The mechanism of action of 5-chloro-2'-deoxyuridine involves its incorporation into DNA during replication, where it acts as a chain terminator. This process disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. Recent advancements in molecular biology have allowed researchers to elucidate the detailed molecular pathways through which CldU exerts its effects. For example, studies using CRISPR-Cas9 technology have identified key enzymes involved in its uptake and incorporation into DNA, providing insights into optimizing its therapeutic efficacy.
Moreover, CldU has been explored as a radiosensitizer in combination with radiation therapy for cancer treatment. Preclinical studies have shown that it enhances the sensitivity of tumor cells to ionizing radiation by impairing their ability to repair DNA damage. This dual modality approach could potentially improve treatment outcomes while minimizing side effects associated with high-dose radiation therapy.
Recent breakthroughs in synthetic biology have also leveraged 5-chloro-2'-deoxyuridine for applications in genome editing and synthetic nucleic acid synthesis. Its unique chemical properties make it an ideal candidate for constructing modified DNA strands with tailored functionalities. Researchers at the University of California have developed novel methods for incorporating CldU into synthetic DNA constructs, paving the way for applications in gene therapy and diagnostics.
In terms of pharmacokinetics, studies have demonstrated that CldU exhibits favorable absorption and distribution profiles when administered systemically. Its ability to cross cellular membranes efficiently contributes to its efficacy as an antiviral and antitumor agent. However, further research is needed to optimize its bioavailability and reduce potential off-target effects.
Looking ahead, the development of 5-chloro-2'-deoxyuridine derivatives with enhanced potency and selectivity holds great promise for advancing therapeutic interventions against viral infections and cancer. Collaborative efforts between academia and industry are currently underway to translate these findings into clinical practice.
50-90-8 (5-Chloro-2'-deoxyuridine) Related Products
- 40632-23-3(2'-deoxyuridine-5,6-d2)
- 58349-31-8(Uridine, 5'-amino-5-chloro-2',5'-dideoxy-)
- 55612-15-2(Uridine,5-chloro-2'-deoxy-2'-fluoro-)
- 478510-94-0(2'-Deoxyuridine-1',2',3',4',5'-13C5)
- 2880-89-9(5-Chlorouridine)
- 132062-62-5(2,4(1H,3H)-Pyrimidinedione,5-chloro-1-[6-(hydroxymethyl)-1,4-dioxan-2-yl]-, (2R-cis)- (9CI))
- 119644-22-3(Raluridine)
- 127592-40-9(Uridine,5-chloro-2',3'-dideoxy-)
- 58349-28-3(Uridine, 5'-azido-5-chloro-2',5'-dideoxy-)
- 108441-51-6(Uridine,3'-azido-5-chloro-2',3'-dideoxy-)